2-[4-(Sec-butyl)phenoxy]-5-methylaniline
CAS No.: 946683-11-0
Cat. No.: VC2915682
Molecular Formula: C17H21NO
Molecular Weight: 255.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946683-11-0 |
|---|---|
| Molecular Formula | C17H21NO |
| Molecular Weight | 255.35 g/mol |
| IUPAC Name | 2-(4-butan-2-ylphenoxy)-5-methylaniline |
| Standard InChI | InChI=1S/C17H21NO/c1-4-13(3)14-6-8-15(9-7-14)19-17-10-5-12(2)11-16(17)18/h5-11,13H,4,18H2,1-3H3 |
| Standard InChI Key | DLFSEMACMMKOEY-UHFFFAOYSA-N |
| SMILES | CCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C)N |
| Canonical SMILES | CCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C)N |
Introduction
2-[4-(Sec-butyl)phenoxy]-5-methylaniline, with the CAS number 946683-58-5, is an organic compound belonging to the class of arylamines. This compound features a phenoxy group substituted with a sec-butyl group and a methylaniline moiety, contributing to its unique chemical properties and potential applications in various fields . The molecular structure of this compound includes a phenolic segment linked to a sec-butyl group and an amino group on the aromatic ring, influencing its reactivity and interaction with biological targets.
Synthesis of 2-[4-(Sec-butyl)phenoxy]-5-methylaniline
The primary method for synthesizing 2-[4-(Sec-butyl)phenoxy]-5-methylaniline is the Suzuki–Miyaura coupling reaction. This method allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds in the presence of a palladium catalyst and a base. The synthesis typically involves coupling an aryl halide with an organoboron compound, such as those derived from boronic acids, under optimized reaction conditions to ensure high yields and purity.
Mechanism of Action and Biological Interactions
The mechanism of action of 2-[4-(Sec-butyl)phenoxy]-5-methylaniline involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets depend on its application context but may include interactions with proteins involved in signaling pathways or metabolic regulation.
Data and Research Findings
While specific data tables for 2-[4-(Sec-butyl)phenoxy]-5-methylaniline are not readily available, its synthesis and potential applications are supported by general principles of organic chemistry and the Suzuki–Miyaura coupling reaction. The following table summarizes key aspects of the compound:
| Property | Description |
|---|---|
| CAS Number | 946683-58-5 |
| Molecular Formula | C17H21NO |
| Synthesis Method | Suzuki–Miyaura coupling reaction |
| Classification | Arylamine, Phenolic compound |
| Mechanism of Action | Interaction with biological targets, potential enzyme inhibitor/activator |
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